5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one
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Overview
Description
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one is a complex organic compound that features a unique combination of isoquinoline and pyranone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyranone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-pyran-4-one
- 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methoxy-pyran-4-one
- 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-ethoxy-pyran-4-one
Uniqueness
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-27-20-9-17(10-21(11-20)28-2)15-30-24-16-29-22(12-23(24)26)14-25-8-7-18-5-3-4-6-19(18)13-25/h3-6,9-12,16H,7-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLLIKLDEITSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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